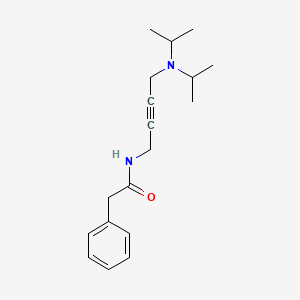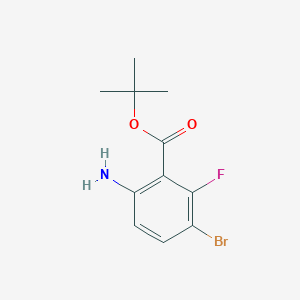
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a diisopropylamino group attached to a but-2-yn-1-yl chain, which is further connected to a phenylacetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the alkylation of diisopropylamine with a suitable alkyne precursor, followed by the coupling of the resulting intermediate with phenylacetic acid or its derivatives. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or copper complexes may be employed to enhance the reaction rates and yields. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amide or alkyne positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amides or alkynes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamide
- N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamide
Uniqueness
N-(4-(diisopropylamino)but-2-yn-1-yl)-2-phenylacetamide stands out due to its specific combination of functional groups, which imparts unique reactivity and biological activity
特性
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15(2)20(16(3)4)13-9-8-12-19-18(21)14-17-10-6-5-7-11-17/h5-7,10-11,15-16H,12-14H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHLILOBACCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CC1=CC=CC=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)




![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)


![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
